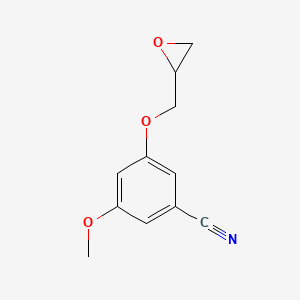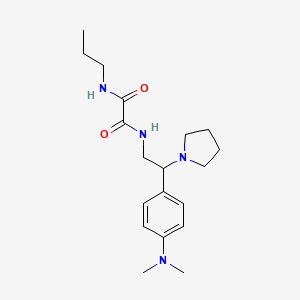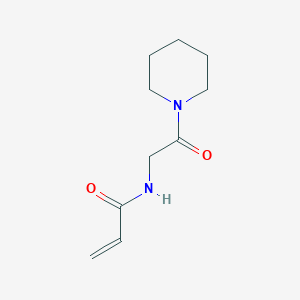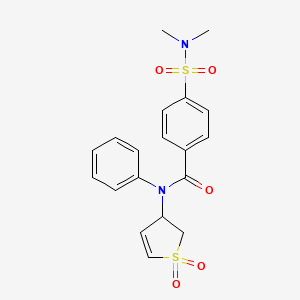
8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide” is a chemical compound with the molecular formula C18H16N2O4 and a molecular weight of 324.336. It is part of a series of coumarin-3-carboxamide analogues that have been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL) .
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Research on structurally related chromene compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, highlights their significance in crystallography and structural analysis. These studies reveal intricate details about their crystalline forms and molecular conformations, offering insights into the structural characteristics of chromene derivatives. Understanding these structural nuances can be pivotal for the design of new compounds with desired physical and chemical properties (Reis et al., 2013).
Polymer Science
Chromene derivatives have also found applications in polymer science. Novel monomers containing chromene units have been synthesized and utilized to create aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibit unique properties such as good solubility in polar solvents, high molecular weights, and the ability to form transparent, flexible films. Their thermal properties and potential for photocrosslinking make them interesting materials for various applications (Nechifor, 2009).
Synthetic Chemistry
In synthetic chemistry, chromone-3-carboxamides have been utilized as reactants in the synthesis of diverse compounds. For instance, they can react with cyanothioacetamide to form chromeno[4,3-b]pyridine-3-carbonitriles or with N-methylcyanothioacetamide to yield pyridine-3-carboxamides. These reactions, under specific conditions, result in compounds with potential biological activities and applications in medicinal chemistry (Kornev et al., 2019).
Catalysis
The field of catalysis has also benefited from research into chromene derivatives. An eco-friendly synthesis method for 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide demonstrates the use of polystyrene-supported p-toluenesulfonic acid as a highly active and reusable catalyst. This methodology underscores the importance of chromene derivatives in facilitating bond formation processes, highlighting their versatility in organic synthesis (Jadhav et al., 2018).
Environmental Chemistry
Chromene compounds have played a role in environmental chemistry, particularly in the study of photocatalytic degradation processes. The photodegradation of pyridine, a component related to the pyridin moiety in 8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide, has been extensively studied. Insights from these studies could inform the development of strategies for the remediation of pollutants and the design of environmentally friendly chemical processes (Maillard-Dupuy et al., 1994).
Propriétés
IUPAC Name |
8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-23-15-5-3-4-13-10-14(18(22)24-16(13)15)17(21)20-11-12-6-8-19-9-7-12/h3-10H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAIIHPITIKXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)
![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)
![N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B2752657.png)
![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)



![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)



![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)